molecular formula C12H16N4O2 B11862817 Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate

Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate

Cat. No.: B11862817
M. Wt: 248.28 g/mol
InChI Key: GMNGHSRULREFKL-UHFFFAOYSA-N
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Description

Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate is an organic compound belonging to the class of pyrazolo[3,4-D]pyrimidines These compounds are known for their aromatic heterocyclic structures, which consist of a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate is unique due to its specific tert-butyl and dimethyl substitutions, which confer distinct chemical properties and biological activities. These modifications enhance its stability and selectivity as an enzyme inhibitor, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl 1,3-dimethylpyrazolo[3,4-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C12H16N4O2/c1-7-8-9(11(17)18-12(2,3)4)13-6-14-10(8)16(5)15-7/h6H,1-5H3

InChI Key

GMNGHSRULREFKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC=NC(=C12)C(=O)OC(C)(C)C)C

Origin of Product

United States

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